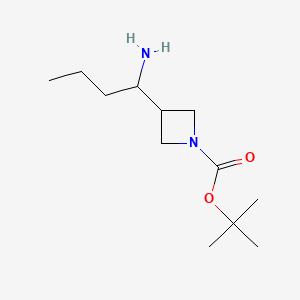

Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate

Description

This compound features an azetidine ring (a four-membered saturated heterocycle) with a tert-butyl carbamate (Boc) group at the 1-position and a 1-aminobutyl substituent at the 3-position. The Boc group enhances solubility in organic solvents and protects the azetidine nitrogen during synthetic modifications. The primary amine on the butyl chain enables diverse functionalization, such as acylation, alkylation, or conjugation to biomolecules. Its synthesis typically involves reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated precursor .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10(13)9-7-14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChI Key |

VFURNWGUWRMJAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CN(C1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of azetidine derivatives protected with a tert-butyl carbamate (Boc) group. The key steps often include:

- Introduction of the Boc protecting group on the azetidine nitrogen.

- Formation of the azetidine ring with appropriate substitution at the 3-position.

- Installation of the 1-aminobutyl side chain via amination or reductive amination strategies.

Specific Synthetic Routes and Conditions

Boc Protection and Azetidine Core Preparation

The starting material often is 3-aminomethylazetidine or 3-azetidinone derivatives. Boc protection is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent (e.g., methylene chloride). For example, patent CN102026999 describes the preparation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine by adding di-tert-butyl dicarbonate dropwise to a solution of 3,3-dimethoxy-azetidine and triethylamine at 10–40 °C, followed by aqueous workup and purification, yielding 91% product.

Introduction of the Aminobutyl Side Chain

The 1-aminobutyl substituent can be introduced via nucleophilic substitution or reductive amination on the azetidine ring. One approach involves using tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a precursor, which undergoes further amination reactions. For example, the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with 2,4-dichloro-thieno[2,3-d]pyrimidine in the presence of N,N-diisopropylethylamine in tetrahydrofuran at 70 °C yields the corresponding substituted azetidine derivative with an 81.9% yield.

Reductive Amination and Coupling Reactions

Reductive amination using aldehydes or ketones with the azetidine amine followed by reduction is a common method to install alkylamine side chains. Coupling reactions employing carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) facilitate amide bond formation, which can be adapted to synthesize complex azetidine derivatives with high yields (e.g., 61% yield reported for coupling with an amide partner in DMF under inert atmosphere at 20 °C for 12 hours).

Reaction Conditions and Yields Summary

Analytical and Purification Techniques

- Purification is typically achieved by silica gel column chromatography using solvent mixtures such as methanol/dichloromethane or hexane/ethyl acetate.

- Characterization includes thin-layer chromatography (TLC) monitoring, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), and mass spectrometry (MS).

- For example, the amide coupling product showed characteristic 1H NMR peaks including a singlet at 10.76 ppm (amide proton) and tert-butyl singlet at 1.33 ppm.

Environmental and Practical Considerations

- Some older methods use solvents like dioxane and dimethyl sulfoxide (DMSO), which are less environmentally friendly.

- Recent advances favor milder conditions and greener solvents.

- Microchannel reactor technology has been applied for oxidation steps in azetidine derivatives, improving efficiency and safety.

Summary of Key Findings

- The preparation of this compound centers on Boc protection of azetidine amines and subsequent installation of the aminobutyl substituent via substitution or reductive amination.

- High yields (up to 91%) are achievable in Boc protection steps using di-tert-butyl dicarbonate and triethylamine.

- Coupling and substitution reactions proceed efficiently under mild conditions with good to excellent yields (61–82%).

- Purification by silica gel chromatography and characterization by NMR and MS are standard.

- Environmental concerns with older solvents have prompted development of greener methods.

This comprehensive review synthesizes data from patents and peer-reviewed literature to provide a professional and authoritative guide to the preparation of this compound, suitable for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Functional Group Variations

a. Hydroxybutyl vs. Aminobutyl

- tert-Butyl 3-(1-Hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate (1j): The hydroxyl group increases polarity, making 1j more hydrophilic than the aminobutyl analog. Reactivity: The hydroxyl group can undergo oxidation or act as a hydrogen bond donor, whereas the amine in the target compound participates in nucleophilic reactions (e.g., amide bond formation) .

b. Iodomethyl vs. Aminobutyl

- tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate: The iodo group serves as a leaving group, enabling cross-coupling reactions (e.g., Ni-catalyzed carboboration). Contrast: The aminobutyl group lacks inherent leaving-group reactivity but provides a site for bioorthogonal modifications .

c. Hydroxyimino vs. Aminobutyl

- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (41): The oxime group (C=N–OH) participates in condensation reactions and metal coordination. The aminobutyl group offers primary amine reactivity, enabling broader applications in peptide synthesis or drug conjugates .

Substituent Chain Length and Branching

a. Ethyl vs. Butyl Amine

- The butyl chain in the target compound increases lipophilicity, which may improve membrane permeability in drug design .

b. Branched vs. Linear Chains

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8): Bromoethyl substituent enables alkylation reactions. The linear aminobutyl chain offers flexibility for intramolecular interactions or conjugation to bulky substrates .

Electronic and Conjugative Effects

a. Unsaturated Moieties

- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i): The electron-withdrawing cyano group stabilizes the adjacent double bond, reducing nucleophilicity. The aminobutyl group’s electron-rich amine enhances nucleophilic character .

b. Ester-Linked Groups

- tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d): The ester group hydrolyzes under acidic/basic conditions, whereas the aminobutyl group remains stable unless deprotected .

Biological Activity

Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 1420852-13-6

- Structural Features : The compound contains a five-membered azetidine ring, a tert-butyl group, and an amino group, which contribute to its lipophilicity and reactivity in biological systems.

Research indicates that the biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Its binding affinity to these targets is crucial for understanding its pharmacodynamics and potential therapeutic effects. Interaction studies are essential for elucidating the compound's mechanism of action and could inform its applications in drug development.

Pharmacological Studies

Several studies have explored the pharmacological properties of related azetidine derivatives, suggesting that compounds with similar structures may exhibit significant biological activities:

- Enzyme Inhibition : Azetidine derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .

- Binding Affinity : Virtual screening and molecular docking studies have shown that azetidine derivatives can bind effectively at active sites of various enzymes, indicating potential therapeutic roles .

Case Studies

- Neuroprotective Effects : In one study, related azetidine compounds demonstrated neuroprotective effects in animal models of Alzheimer's disease by inhibiting amyloid peptide aggregation. This suggests that this compound may share similar properties .

- Antimicrobial Activity : Another study highlighted the antimicrobial properties of azetidine derivatives, indicating that modifications to the azetidine structure can enhance activity against specific bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.98 |

| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 |

| Tert-butyl (3-amino-propyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 |

| Tert-butyl 3-aminoazetidine-1-carboxylate | 19326978-2 | 0.89 |

This table illustrates the structural similarities among various azetidine derivatives, which may influence their biological activities and therapeutic potentials.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Azetidine Ring Formation : Utilizing appropriate precursors to construct the azetidine ring.

- Functional Group Modification : Introducing the tert-butyl and amino groups through alkylation or acylation reactions.

These synthetic routes are vital for producing the compound in laboratory settings for further biological evaluation.

Q & A

Q. What are the typical synthetic routes for synthesizing Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate, and what critical parameters influence yield and purity?

The synthesis involves multi-step organic reactions:

- Azetidine ring formation : Starting from azetidine derivatives, often functionalized via alkylation or coupling reactions.

- Introduction of tert-butyl carbamate : Achieved using tert-butyl chloroformate under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Aminobutyl group addition : Employing reductive amination or nucleophilic substitution with 1-aminobutane. Catalysts like palladium or nickel may enhance coupling efficiency . Key parameters include temperature control (exothermic steps), pH adjustment (amine protonation), and inert atmospheres to avoid oxidation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- X-ray crystallography : SHELX refinement for unambiguous stereochemical assignment .

- NMR spectroscopy : 1H/13C NMR, DEPT-135, and NOESY to confirm regiochemistry and spatial arrangements .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

The Boc group:

- Protects the amine : Enables selective reactions at other sites (e.g., alkylation of the azetidine ring) .

- Enhances solubility : Facilitates purification in organic solvents (e.g., dichloromethane).

- Directs regioselectivity : Steric hindrance from the tert-butyl group reduces unwanted side reactions . Deprotection with trifluoroacetic acid (TFA) yields the free amine for further derivatization .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Enzyme inhibition assays : Kinetic studies using fluorogenic substrates (e.g., kinase targets) .

- Radioligand binding : Competitive binding assays for G protein-coupled receptors (GPCRs) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Dose-response curves (IC50/EC50) and Hill slopes quantify potency .

Advanced Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Dynamic kinetic resolution : Employ enzymes (lipases) or transition-metal catalysts to favor a single enantiomer . Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Re-evaluate computational models : Adjust DFT functional (e.g., B3LYP-D3 vs. M06-2X) to better match experimental transition states .

- Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering in azetidine) that may skew predictions .

- Cross-validate with X-ray data : SHELX-refined structures provide ground-truth geometries for computational calibration .

Q. How can metabolic stability of this compound be improved for in vivo pharmacokinetic studies?

- Prodrug design : Introduce ester or carbonate prodrug moieties to enhance bioavailability .

- Structural modification : Fluorination at metabolically labile positions (e.g., C-3 of azetidine) .

- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to improve solubility .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Real-time kinetics of binding affinity (KD) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

- Cryo-EM or X-ray crystallography : Visualize binding modes in enzyme active sites .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Systematic substituent variation : Modify the aminobutyl chain length, azetidine substituents, or Boc group .

- QSAR modeling : Corrogate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

- High-throughput screening (HTS) : Test 1000+ analogs in 384-well plates for hit identification .

Q. What methodologies address low reproducibility in synthetic yields across different laboratories?

- Standardized protocols : Detailed SOPs for reaction setup (e.g., degassing solvents, strict temperature control) .

- Quality control of reagents : NMR or LCMS verification of starting material purity .

- Inter-lab validation : Collaborative trials to identify critical variables (e.g., humidity, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.